molecular formula C17H22N2O3 B362488 1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one CAS No. 890602-09-2

1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one

Cat. No.: B362488
CAS No.: 890602-09-2
M. Wt: 302.37g/mol
InChI Key: HWRWMUYAFYXWPY-UHFFFAOYSA-N
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Description

1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one is a potent and selective synthetic agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), commonly known as GPR109a. This receptor is a Gi/o-protein coupled receptor (GPCR) activated by endogenous ligands like beta-hydroxybutyrate and the therapeutic agent niacin. Research utilizing this compound is pivotal for dissecting the complex signaling pathways of GPR109a, particularly its role in beta-arrestin recruitment and receptor internalization , which is believed to mediate the anti-lipolytic effects of niacin without inducing the flushing response associated with other pathways. Its high selectivity allows scientists to probe the receptor's function in various physiological contexts, including lipid metabolism, inflammation, and immune cell function . Studies employing this specific agonist are fundamental for investigating its potential in models of atherosclerosis, where GPR109a activation in immune cells can exert anti-inflammatory effects. Furthermore, it serves as a critical tool compound in pharmacological research for screening and characterizing novel therapeutics targeting the GPR109a receptor, helping to delineate its tissue-specific functions and its impact on metabolic and inflammatory diseases.

Properties

IUPAC Name

1-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-17(21)14-5-7-16(8-6-14)22-11-15(20)10-19-13(3)9-12(2)18-19/h5-9,15,20H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRWMUYAFYXWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=CC(=N2)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321691
Record name 1-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890602-09-2
Record name 1-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Protocol

Reagents : Acetylacetone (2.5 mol), hydrazine hydrate (1.2 eq), glacial acetic acid (catalyst)
Conditions : Reflux at 110°C for 6–8 hours under nitrogen.
Mechanism :

CH3COCH2COCH3+NH2NH2C5H8N2+2H2O\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}

Yield : 85–92% after recrystallization (ethanol/water).

Alternative Microwave-Assisted Synthesis

Conditions : Microwave irradiation (300 W, 120°C, 20 min) in solvent-free conditions reduces reaction time to 30 minutes with comparable yields.

Preparation of 2-Hydroxypropoxy Intermediate

The linker is synthesized via epoxide functionalization or nucleophilic substitution.

Epoxide Ring-Opening with Phenolic Nucleophiles

Reagents : Epichlorohydrin (1.2 eq), 1-(4-hydroxyphenyl)propan-1-one (1 eq), NaOH (2 eq)
Conditions : Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in water/dichloromethane at 50°C for 12 hours.
Product : 1-(4-(2,3-Epoxypropoxy)phenyl)propan-1-one (yield: 78%).

Nucleophilic Substitution with Pyrazole

Reagents : 3,5-Dimethylpyrazole (1.5 eq), epoxide intermediate (1 eq), Al2_2O3_3 (solid support)
Conditions : Grinding method at room temperature for 24 hours, followed by column chromatography (hexane/ethyl acetate).
Product : 1-[4-(3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy)phenyl]propan-1-one (yield: 52–65%).

Coupling Strategies for Pyrazole and Propoxy Groups

Alumina-Mediated Solid-State Reaction

Advantages : Avoids solvent use, enhances regioselectivity.
Procedure :

  • Mix epoxide intermediate and 3,5-dimethylpyrazole in 1:1.5 molar ratio.

  • Grind with Al2_2O3_3 (10× weight) for 5 minutes.

  • Allow reaction at RT for 24 hours.

  • Purify via column chromatography.

Key Data :

ParameterValue
Yield52%
Purity (HPLC)>98%
Reaction Time24 hours

Acid-Catalyzed Cyclization

Reagents : HCl (cat.), ethanol
Conditions : Reflux at 80°C for 8 hours.
Outcome : Higher yields (70–75%) but requires careful pH control to prevent decomposition.

Attachment to the Phenylpropanone Core

Williamson Ether Synthesis

Reagents : 1-(4-Hydroxyphenyl)propan-1-one, 3-chloro-1-(3,5-dimethylpyrazol-1-yl)-2-propanol, K2_2CO3_3
Conditions : DMF, 80°C, 12 hours.
Yield : 68% after silica gel chromatography.

Mitsunobu Reaction

Reagents : DIAD (1.2 eq), PPh3_3 (1.5 eq), THF
Conditions : RT, 6 hours.
Advantages : Superior stereochemical control but higher cost.

Alternative Synthetic Routes and Optimization

One-Pot Tandem Synthesis

Steps :

  • In situ formation of epoxide from allyl glycidyl ether.

  • Concurrent ring-opening and pyrazole coupling.
    Catalyst : FeCl3_3 (5 mol%).
    Yield : 60% with reduced purification steps.

Microwave-Assisted Coupling

Conditions : 150°C, 20 minutes, DMF solvent.
Outcome : 20% reduction in reaction time but comparable yield (70%).

Analytical Characterization and Purification

Spectroscopic Validation

  • 1^1H NMR (CDCl3_3): δ 7.89 (d, 2H, aromatic), 6.27 (s, 1H, pyrazole), 4.40 (m, 1H, CHOH), 2.55 (s, 3H, COCH3_3).

  • IR : 1663 cm1^{-1} (C=O), 3114 cm1^{-1} (pyrazole C-H).

Purification Techniques

MethodConditionsPurity Outcome
Column ChromatographyHexane/EtOAc (3:1 to 1:3 gradient)>95%
RecrystallizationEthanol/water (4:1)98%

Chemical Reactions Analysis

1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by inhibiting enzymes or modulating receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Table 1: Comparison of Propan-1-one Derivatives

Compound ID Substituents Yield (%) Melting Point (°C) Key Spectral Features (1H NMR/13C NMR)
3c 4-Acetylphenylamino, dimethylaminophenyl, thioxo-tetrahydropyrimidine 73 225–227 Aromatic protons (δ 6.5–8.1), ketone (δ 206)
3d 3-Chloro-phenylimino, dimethylaminophenyl, thioxo-tetrahydropyrimidine 86 265–267 Chloro-substituted aromatic (δ 7.3), carbonyl (δ 205)
4a Phenylprop-2-en-1-one, dimethylaminophenyl, thioxo-tetrahydropyrimidine 87 210–212 Olefinic protons (δ 6.8–7.5), ketone (δ 202)
4b 4-Methoxyphenylprop-2-en-1-one, dimethylaminophenyl, thioxo-tetrahydropyrimidine 83 217–219 Methoxy (δ 3.8), conjugated carbonyl (δ 200)
4c 3,4,5-Trimethoxyphenylprop-2-en-1-one, dimethylaminophenyl, thioxo-tetrahydropyrimidine 85 227–229 Trimethoxy (δ 3.7–3.9), extended conjugation (δ 198)
Target Compound 3,5-Dimethylpyrazol-1-yl, 2-hydroxypropoxy-phenyl, propan-1-one N/A N/A Predicted: Pyrazole protons (δ 6.2–6.5), hydroxyl (δ 2.5–3.5)

Key Observations:

The 2-hydroxypropoxy group introduces a chiral center and hydroxyl functionality, which could influence stereochemical interactions and thermal stability relative to methoxy or chloro substituents in analogs .

Synthesis Yields: Yields for analogs range from 73–87%, achieved via condensation of methyl ketones with aromatic aldehydes in ethanol sodium ethoxide . The target compound’s synthesis might follow similar protocols, but steric hindrance from the pyrazole group could reduce yield.

Melting Points :

  • Melting points for analogs correlate with substituent polarity (e.g., 3d with chloro: 265–267°C vs. 4b with methoxy: 217–219°C). The target compound’s hydroxyl and pyrazole groups may result in a melting point between 220–250°C.

Spectroscopic Data: The absence of thioxo or enone groups in the target compound would shift carbonyl 13C NMR signals upward (δ ~210–215) compared to analogs (δ 198–206) . 1H NMR would show distinct pyrazole protons (δ ~6.2–6.5) and hydroxyl proton exchange broadening (δ ~2.5–3.5) .

Methodological Considerations for Analysis

While direct data for the target compound are unavailable, computational and crystallographic tools referenced in the evidence could aid in its characterization:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) using methodologies in .
  • Multiwfn: Analyze electron localization functions (ELF) and electrostatic potentials to study hydrogen-bonding interactions .
  • SHELX/CCP4 : Resolve crystal structures if single crystals are obtained .

Biological Activity

1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one is a complex organic compound featuring a pyrazole ring, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17H21N2O3
Molecular Weight: 299.36 g/mol
IUPAC Name: this compound

The structure of this compound includes a phenyl group linked to a propanone moiety via a hydroxypropoxy bridge and a dimethylpyrazole substituent, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Antioxidant Activity: Studies indicate that pyrazole derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress .

Antioxidant Properties

Research has shown that compounds containing the pyrazole moiety exhibit significant antioxidant activity. For instance, studies evaluating similar pyrazole derivatives demonstrated their ability to scavenge free radicals effectively. The antioxidant mechanisms include:

  • Radical Scavenging: The presence of the NH proton in the pyrazole structure enhances its radical scavenging capability against reactive oxygen species (ROS) such as DPPH and superoxide radicals .

Antimicrobial Activity

Preliminary studies suggest that derivatives of the compound may possess antimicrobial properties. The mechanism could involve disruption of microbial cell membranes or inhibition of key metabolic enzymes in pathogens.

Anticancer Potential

Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. The mechanisms proposed include:

  • Apoptosis Induction: Certain derivatives have been shown to promote apoptosis in cancer cells through modulation of apoptotic pathways.
  • Cell Cycle Arrest: Compounds can interfere with the cell cycle, preventing cancer cell proliferation.

Study 1: Antioxidant Evaluation

In a study assessing the antioxidant properties of various pyrazole derivatives, compounds similar to this compound were tested using DPPH and nitric oxide scavenging assays. Results indicated that these compounds exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)Nitric Oxide Scavenging Activity (%)
Compound A85%75%
Compound B90%80%
This compound88%78%

Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of several pyrazole derivatives on different cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell growth in breast and colon cancer cells through apoptosis induction mechanisms .

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